molecular formula C18H15F2NO B1327389 (3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-84-3

(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1327389
CAS No.: 898763-84-3
M. Wt: 299.3 g/mol
InChI Key: TVMVHKKYEDGYSK-UHFFFAOYSA-N
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Description

“(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound with the molecular formula C18H15F2NO . It has an average mass of 299.315 Da and a monoisotopic mass of 299.112183 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2,5-dihydro-1H-pyrrol-1-ylmethyl group attached to a phenyl ring, which is further connected to a 3,5-difluorophenyl group via a methanone linkage .

Scientific Research Applications

Medicinal Chemistry Applications

  • Inhibitors of Fructose-1,6-bisphosphatase : Compounds including substituted pyrazoles and pyrroles have been identified as potential inhibitor lead compounds for fructose-1,6-bisphosphatase, an enzyme involved in glucose metabolism, suggesting therapeutic potential in diabetes management (Rudnitskaya et al., 2009).

  • Antimicrobial Activity : Several pyrazole derivatives have been synthesized and found to exhibit significant antimicrobial activity. This includes novel N-phenylpyrazolyl aryl methanones derivatives, indicating their potential as antimicrobial agents (Wang et al., 2015).

  • Anti-inflammatory and Antibacterial Agents : Research into pyrazoline derivatives has shown that they can act as potent anti-inflammatory and antibacterial agents, highlighting their potential in pharmaceutical applications (Ravula et al., 2016).

Molecular Structure and Synthesis

  • Crystal Structure Analysis : Studies on the crystal structure and density functional theory (DFT) of related compounds, such as boric acid ester intermediates with benzene rings, have been conducted to understand their molecular structures (Huang et al., 2021).

  • Synthesis of Pyrrole Derivatives : Efficient synthetic procedures for pyrrole derivatives have been developed, which are economical and yield good results. This includes the one-pot synthesis of certain pyrrole methanones (Kaur & Kumar, 2018).

Other Applications

  • P2X7 Antagonist Clinical Candidate : A novel synthesis pathway for P2X7 antagonists, which are potential treatments for mood disorders, has been developed. This includes compounds with a specific pyridine structure (Chrovian et al., 2018).

  • Aldose Reductase Inhibitory Activity : The methoxy-substitution and benzoyl-moiety positioning in certain compounds have been studied for their inhibitory activity on aldose and aldehyde reductase, important in managing diabetes complications (Chatzopoulou et al., 2011).

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of other pyrrole-containing compounds . Additionally, further studies could focus on optimizing its synthesis and investigating its physical and chemical properties in more detail.

Properties

IUPAC Name

(3,5-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMVHKKYEDGYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643957
Record name (3,5-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-84-3
Record name (3,5-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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